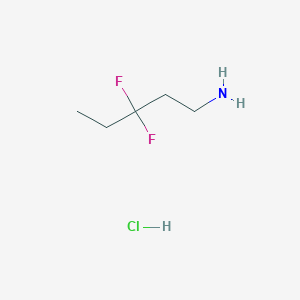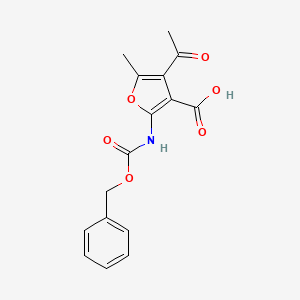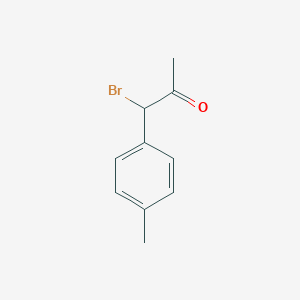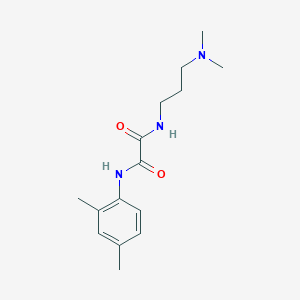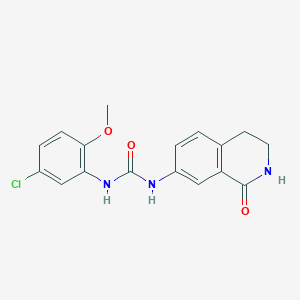
1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed novel urea and bis-urea derivatives incorporating hydroxyphenyl or halogenphenyl substituents, highlighting their synthesis and biological activity evaluation. These compounds, including urea derivatives, have shown moderate to strong antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. The study identifies compounds with high activity and selectivity towards MCF-7 cells, emphasizing their potential as lead compounds in developing new therapies for breast carcinoma. Furthermore, some urea derivatives exhibited significant antioxidant activity, while one demonstrated notable antimicrobial activity in in vitro assays, suggesting their broad therapeutic potential (Perković et al., 2016).
Antagonistic Effects on Receptors
Isoquinoline and quinazoline urea analogues have been explored for their binding affinity to human adenosine A(3) receptors. The study outlines the synthesis of these derivatives and evaluates their affinities in radioligand binding assays. Findings suggest that certain structural modifications, particularly at specific positions of the quinazoline and isoquinoline rings, enhance adenosine A(3) receptor affinity. This research contributes to understanding the structural requirements for receptor antagonism, indicating the potential of these compounds in designing receptor-targeted therapies (Muijlwijk-Koezen et al., 2000).
Applications in Organic Synthesis
The development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, underscores the versatility of these compounds in organic synthesis. The described method involves transforming ester functionalities adjacent to methylene groups into the desired acyl azide, followed by cyclization to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. This research provides a foundation for synthesizing complex alkaloid structures and highlights the role of urea derivatives in facilitating these synthetic pathways (Mujde, Özcan, & Balci, 2011).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-5-3-11(18)8-14(15)21-17(23)20-12-4-2-10-6-7-19-16(22)13(10)9-12/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALARAZCYWNQRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

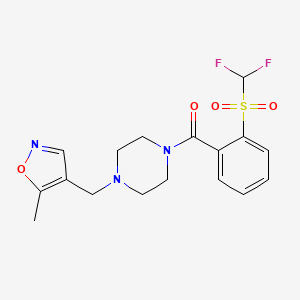
![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)
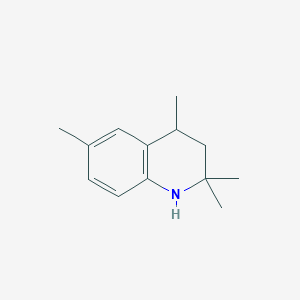
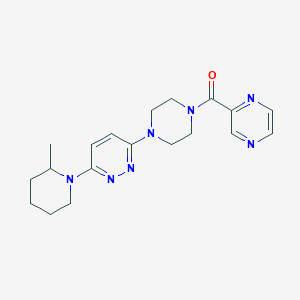
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)
